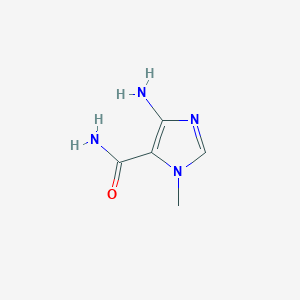
4-Amino-1-méthyl-1H-imidazole-5-carboxamide
Vue d'ensemble
Description
4-Amino-1-methyl-1h-imidazole-5-carboxamide is a heterocyclic organic compound that belongs to the imidazole family. This compound is notable for its presence in various biochemical processes and its potential applications in medicinal chemistry. The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Applications De Recherche Scientifique
4-Amino-1-methyl-1h-imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is involved in various biochemical processes and can be used to study enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be helpful in developing new useful derivatives .
Mode of Action
Imidazole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could interact with its targets in a way that results in these biological activities.
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to have diverse biological activities , suggesting that they could affect a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso, methanol, and water , which could potentially impact its bioavailability.
Result of Action
Given the diverse biological activities of imidazole derivatives , it’s likely that the compound could have a variety of molecular and cellular effects.
Action Environment
It’s worth noting that the compound is soluble in dmso, methanol, and water , which suggests that its action, efficacy, and stability could potentially be influenced by the solvent environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1h-imidazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of amido-nitriles with nickel catalysts under mild conditions can yield disubstituted imidazoles . Another method involves the use of D-erythrose and formamidine, which condense to form imidazole-4-acetaldehyde, followed by further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of 4-Amino-1-methyl-1h-imidazole-5-carboxamide often involves the use of cost-effective starting materials and efficient reaction conditions. For instance, the synthesis from commercially available hypoxanthine has been described as an efficient one-step process, minimizing environmental impact and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-methyl-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole ring can undergo electrophilic substitution reactions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazole derivatives with different substituents, while reduction reactions can produce various substituted imidazoles .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-imidazole-4-carboxamide: This compound is structurally similar and shares some chemical properties with 4-Amino-1-methyl-1h-imidazole-5-carboxamide.
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: Another similar compound with a mercapto group, which imparts different chemical reactivity.
Uniqueness
4-Amino-1-methyl-1h-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which influences its chemical reactivity and biological activity. Its ability to stimulate AMPK activity sets it apart from other similar compounds .
Propriétés
IUPAC Name |
5-amino-3-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBHTVZARFFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278514 | |
| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5413-89-8 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC7858 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


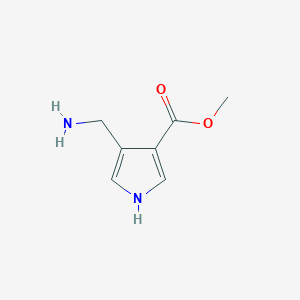

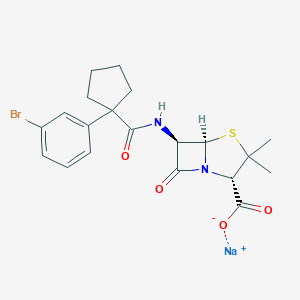



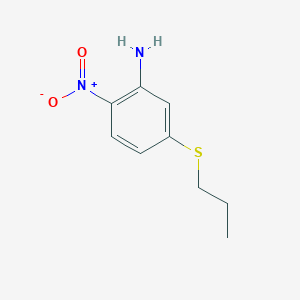

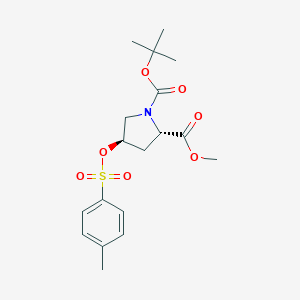
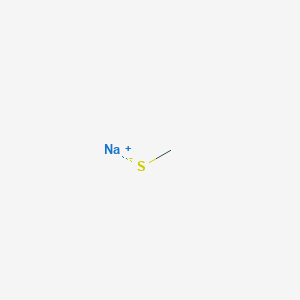
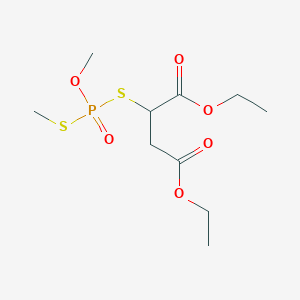
![[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate](/img/structure/B127752.png)

![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)
